1,3,5-Trichloro-2-propoxybenzene
Overview
Description
1,3,5-Trichloro-2-propoxybenzene is a chemical compound with the molecular formula C9H9Cl3O . It has a molecular weight of 239.53 . The compound is in liquid form .
Synthesis Analysis
The synthesis of fully-substituted polynitrobenzene derivatives involves the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole, followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms and a propoxy group .Chemical Reactions Analysis
The compound is involved in the synthesis of fully-substituted polynitrobenzene derivatives . The reaction involves the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 239.53 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Environmental Presence and Toxicity of Antimicrobial Compounds
The occurrence, toxicity, and degradation of triclosan, a widely used antimicrobial agent, in the environment have been extensively reviewed. Triclosan's widespread use in consumer products leads to its pervasive presence in water bodies and sediments, potentially transforming into more toxic compounds. Its environmental concentrations are close to the EC50 values for aquatic organisms, indicating a significant ecological impact (Bedoux et al., 2012).
Bioactive Compounds in Seaweed
Research on phlorotannins, polyphenolic compounds found in brown seaweed, has highlighted their diverse bioactivities and potential as nutraceuticals. The complexity of their structures and the challenges in accurate identification underscore the need for advanced analytical techniques. Phlorotannins exhibit neuroprotective, antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties (Shrestha et al., 2021).
Advanced Materials for Sensing Applications
Nanostructured luminescent micelles have been explored as efficient materials for sensing various analytes, including explosives. The unique properties of these micellar systems, including their amphiphilic nature and self-assembled geometry, make them suitable for applications in toxic and hazardous material sensing, bioimaging, and drug delivery (Paria et al., 2022).
Safety Margins for Consumer Products
Future Directions
The compound has been used in the synthesis of fully-substituted polynitrobenzene derivatives, which are new energetic materials . These materials exhibit good thermal stability and low impact sensitivity, which are superior to that of TNT . They also show high heat of formation and reasonable detonation velocities and pressures . This suggests potential future directions in the field of high-energy materials.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Trichloro-2-propoxybenzene is Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida .
Mode of Action
It is known to interact with its target, camphor 5-monooxygenase
Biochemical Pathways
It is known that the compound can be metabolized by certain bacteria
Result of Action
Given its interaction with Camphor 5-monooxygenase, it is likely that it affects the metabolic processes of organisms that express this enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can lead to its degradation . .
Properties
IUPAC Name |
1,3,5-trichloro-2-propoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUGQUBGFTFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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